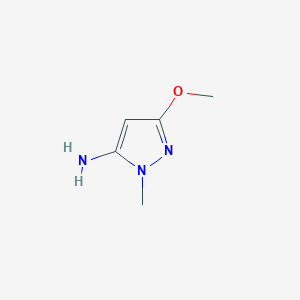

3-metoxi-1-metil-1H-pirazol-5-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-3-methoxy-1-methylpyrazole is a useful research compound. Its molecular formula is C5H9N3O and its molecular weight is 127.147. The purity is usually 95%.

BenchChem offers high-quality 5-Amino-3-methoxy-1-methylpyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-3-methoxy-1-methylpyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Orgánica y Química Medicinal

- Aminas N-heterocíclicas como la 3-metoxi-1-metil-1H-pirazol-5-amina sirven como bloques de construcción esenciales en el descubrimiento de fármacos y la síntesis orgánica. Los investigadores las utilizan para crear nuevos productos farmacéuticos, moléculas bioactivas y productos naturales . La estructura del compuesto se puede modificar para desarrollar fármacos potentes con actividades biológicas específicas.

Actividad Antiparasitaria

- La this compound ha demostrado propiedades antileishmaniales y antipalúdicas. Estos hallazgos la convierten en un candidato prometedor para combatir las infecciones parasitarias. Los investigadores han explorado su mecanismo de acción y su potencial como agente terapéutico .

Agentes Antifúngicos

- Los investigadores han explorado los derivados de pirazol por su actividad antifúngica. Al modificar la estructura del compuesto, los científicos buscan desarrollar tratamientos efectivos contra las infecciones fúngicas. Comprender sus interacciones con las enzimas fúngicas y las membranas celulares es crucial .

Síntesis sin Disolvente

- La síntesis en un solo paso, sin disolvente, de la this compound es notable. Este método ofrece simplicidad operativa, tiempos de reacción cortos y aislamiento eficiente del producto. Los investigadores aprecian este tipo de enfoques de química verde para una síntesis sostenible .

Mecanismo De Acción

Target of Action

Pyrazole derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

It’s known that the amino group in pyrazole compounds often acts as a nucleophile, participating in various reactions such as nucleophilic substitution or addition to carbonyl compounds . The methoxy and methyl groups could also influence the compound’s interactions with its targets.

Biochemical Pathways

Pyrazole derivatives have been implicated in a variety of biological processes, including signal transduction, enzyme inhibition, and modulation of ion channels .

Pharmacokinetics

The compound’s solubility could be influenced by its polar amine and methoxy groups, and its size and lipophilicity could affect its absorption and distribution .

Result of Action

Pyrazole derivatives have been associated with a variety of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer effects .

Action Environment

The action, efficacy, and stability of 3-methoxy-1-methyl-1H-pyrazol-5-amine could be influenced by various environmental factors. For instance, the compound’s stability could be affected by light, temperature, and pH . Its efficacy could also be influenced by the biological environment, including the presence of other molecules, pH, and temperature.

Propiedades

IUPAC Name |

5-methoxy-2-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-8-4(6)3-5(7-8)9-2/h3H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUSJUKJTGCOGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201935-28-5 |

Source

|

| Record name | 3-methoxy-1-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate;hydrochloride](/img/structure/B2521757.png)

![1,3,7-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2521760.png)

![(1S,3aS,6aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B2521765.png)

![[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2521767.png)

![1-(Hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2521773.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide](/img/structure/B2521777.png)

![4-[butyl(ethyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2521779.png)